Nuclotixene, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuclotixene, trans- is a synthetic compound known for its unique chemical properties and potential applications in various fields. It is a member of the cyclooctene family, characterized by its trans-configuration, which imparts specific reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nuclotixene, trans- typically involves the photoisomerization of its cis-isomer. This process is carried out using a flow photoreactor, which allows for efficient and high-yield production. The reaction conditions include the use of specific wavelengths of light to induce the isomerization, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Nuclotixene, trans- can be scaled up using continuous flow photoreactors. These reactors are designed to handle large volumes of reactants and provide consistent exposure to light, ensuring uniform conversion of the cis-isomer to the trans-isomer. The process is optimized for cost-effectiveness and high throughput .
Chemical Reactions Analysis
Types of Reactions
Nuclotixene, trans- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Nuclotixene, trans- can yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Nuclotixene, trans- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: It serves as a probe in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability .
Mechanism of Action
The mechanism of action of Nuclotixene, trans- involves its interaction with specific molecular targets and pathways. It can undergo bioorthogonal reactions, which are highly selective and occur without interfering with native biochemical processes. These reactions typically involve the formation of covalent bonds with target molecules, facilitated by the unique reactivity of the trans-configuration .
Comparison with Similar Compounds
Nuclotixene, trans- can be compared with other similar compounds, such as trans-cyclooctene and trans-stilbene. These compounds share similar structural features but differ in their reactivity and applications. For example:
Trans-cyclooctene: Known for its high reactivity in bioorthogonal chemistry, particularly in tetrazine ligation reactions.
Trans-stilbene: Used in photochemical studies and as a precursor for the synthesis of various organic compounds .
Nuclotixene, trans- stands out due to its unique combination of stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
62908-55-8 |
---|---|
Molecular Formula |
C21H20ClNS |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-[(E)-(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2/b18-11+ |
InChI Key |
FCXKKBQJIUTOHH-WOJGMQOQSA-N |
Isomeric SMILES |
C1CN2CCC1C(C2)/C=C/3\C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.